Ethyl 5-bromo-4-chloronicotinate
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Overview
Description
Ethyl 5-bromo-4-chloronicotinate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of nicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-4-chloronicotinate can be synthesized through several methods. One common approach involves the bromination and chlorination of ethyl nicotinate. The process typically includes the following steps:
Bromination: Ethyl nicotinate is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position of the pyridine ring.
Chlorination: The brominated product is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-4-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction may produce a hydroxy derivative.
Scientific Research Applications
Ethyl 5-bromo-4-chloronicotinate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which ethyl 5-bromo-4-chloronicotinate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Ethyl 5-bromo-4-chloronicotinate can be compared with other halogenated nicotinates, such as:
- Ethyl 5-bromo-3-chloronicotinate
- Ethyl 5-chloro-4-bromonicotinate
- Ethyl 4,5-dichloronicotinate
These compounds share similar structural features but differ in the position and type of halogen substituents. This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1805519-18-9 |
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Molecular Formula |
C8H7BrClNO2 |
Molecular Weight |
264.50 g/mol |
IUPAC Name |
ethyl 5-bromo-4-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3 |
InChI Key |
UBHWWUQIZXKCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1Cl)Br |
Origin of Product |
United States |
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